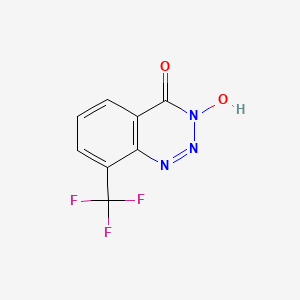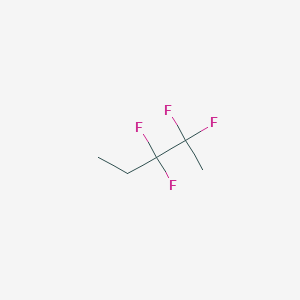![molecular formula C13H11NO6 B3156556 5-[(3-Methyl-4-nitrophenoxy)methyl]furan-2-carboxylic acid CAS No. 832737-73-2](/img/structure/B3156556.png)
5-[(3-Methyl-4-nitrophenoxy)methyl]furan-2-carboxylic acid
Overview
Description
Molecular Structure Analysis
The InChI code for a similar compound, “5-[(4-nitrophenoxy)methyl]furan-2-carboxylic acid”, is1S/C12H9NO6/c14-12(15)11-6-5-10(19-11)7-18-9-3-1-8(2-4-9)13(16)17/h1-6H,7H2,(H,14,15) . This provides a basis for understanding the molecular structure of the compound you’re interested in. Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving “5-[(3-Methyl-4-nitrophenoxy)methyl]furan-2-carboxylic acid”. Furan-based compounds have been used in various scientific experiments.Scientific Research Applications
Antimycobacterial Agents
Research has identified derivatives of 5-phenyl-furan-2-carboxylic acids as promising antimycobacterial agents. These compounds exhibit the ability to interfere with iron homeostasis, crucial for the survival of mycobacteria. Structural analysis, including crystal studies of fluorinated ester derivatives, provides insights into their potential mechanism of action and enhances the understanding of their antimycobacterial properties (Mori et al., 2022).
Anti-Tobacco Mosaic Virus Activities
Furan-2-carboxylic acid derivatives isolated from Nicotiana tabacum have shown significant anti-Tobacco Mosaic Virus (TMV) activities. This highlights their potential as bioactive compounds in agricultural research and the development of plant protection strategies (Guangyong Yang et al., 2016).
Antibacterial and Antimicrobial Applications
Compounds containing the furan-2-carboxylic acid moiety have been evaluated for their antibacterial and antimicrobial activities. This includes the study of organic ligands containing furan rings and their transition metal complexes, which demonstrated varying levels of inhibition against pathogenic bacteria and fungi, suggesting their utility in developing new antimicrobial agents (Patel, 2020).
Bioactive Natural Products
The exploration of Nicotiana tabacum roots led to the isolation of furan-2-carboxylic acids with high anti-TMV activity, showcasing the plant's potential in yielding compounds that could serve as bioactive agents in combating viral infections in plants (Yu-Ping Wu et al., 2018).
Thermodynamic and Solubility Studies
Investigations into the thermodynamic properties and solubility of furan-2-carboxylic acid derivatives in organic solvents have provided valuable data that could inform their use in various industrial processes, including pharmaceutical manufacturing and chemical synthesis (Sobechko et al., 2019).
Mechanism of Action
Future Directions
The future directions for research on “5-[(3-Methyl-4-nitrophenoxy)methyl]furan-2-carboxylic acid” and similar compounds could involve further exploration of their antimycobacterial properties . Additionally, understanding their synthesis and chemical reactions could open up new avenues for research.
Properties
IUPAC Name |
5-[(3-methyl-4-nitrophenoxy)methyl]furan-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO6/c1-8-6-9(2-4-11(8)14(17)18)19-7-10-3-5-12(20-10)13(15)16/h2-6H,7H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEVRYRJNYZJMKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2=CC=C(O2)C(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701192695 | |
| Record name | 5-[(3-Methyl-4-nitrophenoxy)methyl]-2-furancarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701192695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
832737-73-2 | |
| Record name | 5-[(3-Methyl-4-nitrophenoxy)methyl]-2-furancarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=832737-73-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[(3-Methyl-4-nitrophenoxy)methyl]-2-furancarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701192695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-3-([(4-methylphenyl)sulfonyl]amino)benzoic acid](/img/structure/B3156478.png)
![2-chloro-9-methoxy-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one](/img/structure/B3156485.png)


![N-[(3-methylthiophen-2-yl)methyl]prop-2-en-1-amine](/img/structure/B3156515.png)


![1-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic acid](/img/structure/B3156538.png)
![3-[(2,5-Dimethylphenoxy)methyl]benzoic acid](/img/structure/B3156545.png)
![7-(4-Methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B3156550.png)
![5-{[2-(Prop-2-en-1-yl)phenoxy]methyl}furan-2-carboxylic acid](/img/structure/B3156561.png)
![3-[(2-Chloro-5-methylphenoxy)methyl]benzoic acid](/img/structure/B3156577.png)
![2-{[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B3156582.png)
![4-[(4-Chloro-3,5-dimethylphenoxy)methyl]benzoic acid](/img/structure/B3156584.png)
